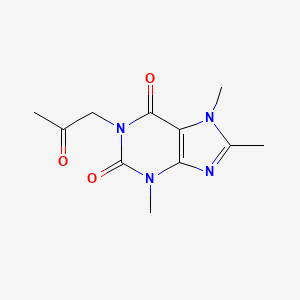
1,1,1,2,3-Pentafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,3-Pentafluorobutane is a hydrofluorocarbon with the molecular formula C4H5F5. It is a colorless, odorless liquid at room temperature and is known for its low global warming potential compared to other hydrofluorocarbons. This compound is used in various industrial applications, including as a refrigerant and a blowing agent for foam production .
Vorbereitungsmethoden
1,1,1,2,3-Pentafluorobutane can be synthesized through the fluorination of 1,1,1,2,3-pentachlorobutane using hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst such as antimony pentachloride or tin tetrachloride. The reaction typically occurs in a liquid-phase fluorination reactor with a low-temperature reaction zone (60-90°C) and a high-temperature reaction zone (90-140°C). The reaction pressure is maintained between 1.0-1.5 MPa .
Analyse Chemischer Reaktionen
1,1,1,2,3-Pentafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized under specific conditions to form various oxidation products.
Reduction Reactions: It can be reduced to form different hydrofluorocarbon derivatives.
Common reagents used in these reactions include hydrogen fluoride, antimony pentachloride, and tin tetrachloride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,1,2,3-Pentafluorobutane has several scientific research applications:
Chemistry: It is used as a solvent and a reagent in various chemical reactions.
Biology: It is used in biological research for its properties as a non-toxic, non-flammable solvent.
Industry: It is widely used as a refrigerant, a blowing agent for foam production, and a heat exchange fluid in closed heat transfer systems
Wirkmechanismus
The mechanism of action of 1,1,1,2,3-Pentafluorobutane involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other elements, making it a stable compound. Its low reactivity and high stability make it suitable for various applications, including as a refrigerant and a solvent .
Vergleich Mit ähnlichen Verbindungen
1,1,1,2,3-Pentafluorobutane can be compared with other similar hydrofluorocarbons such as:
1,1,1,3,3-Pentafluorobutane: Similar in structure but differs in the position of fluorine atoms.
1,1,1,2,2-Pentafluorobutane: Another isomer with different fluorine atom positions.
1,1,1,2-Tetrafluoroethane: A hydrofluorocarbon with fewer fluorine atoms.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which gives it distinct physical and chemical properties compared to its isomers .
Eigenschaften
CAS-Nummer |
161791-22-6 |
|---|---|
Molekularformel |
C4H5F5 |
Molekulargewicht |
148.07 g/mol |
IUPAC-Name |
1,1,1,2,3-pentafluorobutane |
InChI |
InChI=1S/C4H5F5/c1-2(5)3(6)4(7,8)9/h2-3H,1H3 |
InChI-Schlüssel |
HEZRNASCVCYBPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


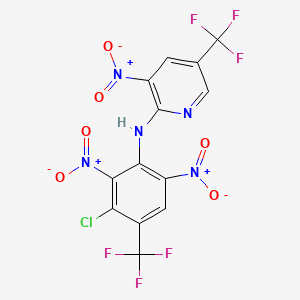
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)
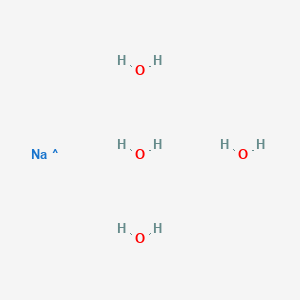

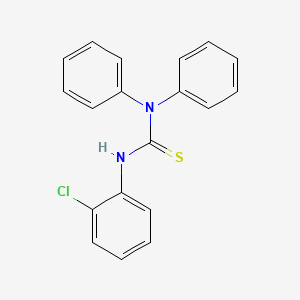
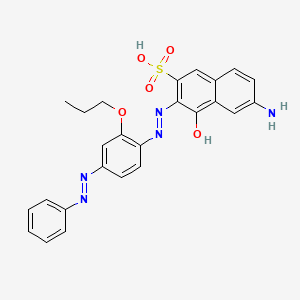
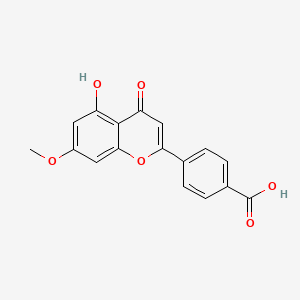
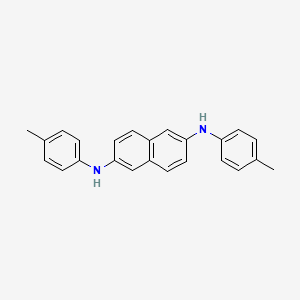
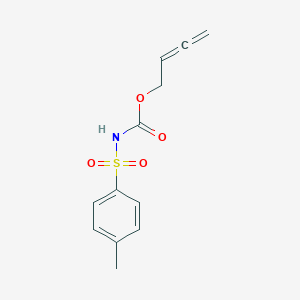
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)
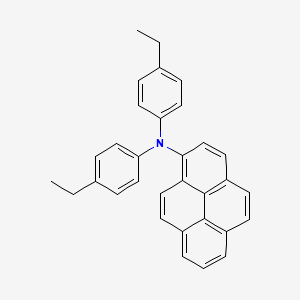
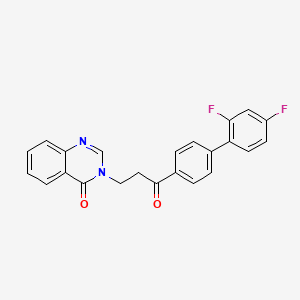
![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
